molecular formula C15H18Cl2N2O3S B2477953 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1396676-52-0

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2477953
CAS No.: 1396676-52-0
M. Wt: 377.28
InChI Key: ZFCVDUDWELBMJL-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 5-chlorothiophene-2-carbonyl substituent at the N4 position and a 2-hydroxyethyl-furan-2-yl moiety at the N1 position, with a hydrochloride counterion. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where piperazine scaffolds are prevalent .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVDUDWELBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as thiophene and furan derivatives, followed by their functionalization and coupling with piperazine. Common reagents used in these reactions include phosphorus pentasulfide for thiophene synthesis and various chlorinating agents for introducing the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the carbonyl group in the piperazine moiety can yield the corresponding alcohol.

Scientific Research Applications

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

Chlorothiophene vs. Cyclohexyl and Furan Groups
  • Compound in : 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride replaces the chlorothiophene-carbonyl with a cyclohexyl group.
  • Biological Implications : Cyclohexyl groups may enhance CNS penetration due to higher lipophilicity, whereas the chlorothiophene in the target compound could improve selectivity for sulfur-containing enzyme active sites.
Chlorothiophene vs. Chlorophenyl and Methoxyphenyl Groups
  • Compound in : 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol features a 4-chlorophenyl group on piperazine and a methoxyphenyl-ethanol chain. The methoxy group enhances solubility compared to the furan .
Chlorothiophene vs. Fluorobenzoyl Groups
  • Compound in : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate uses a fluorobenzoyl substituent.

Functional Group Modifications

Hydroxyethyl-Furan vs. Pyrimidine and Triazole Moieties
  • Compound in : 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol replaces the furan-ethanol with a bromopyrimidine group. Bromine’s larger atomic radius may enhance van der Waals interactions, while the pyrimidine ring introduces basicity, affecting pH-dependent solubility .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Relevance Reference
Target Compound ~385 g/mol* 5-Chlorothiophene-2-carbonyl, Furan-ethanol Potential enzyme/receptor targeting -
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone HCl 326.22 Cyclohexyl, Furan-ethanol CNS penetration studies
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol ~364 g/mol 4-Chlorophenyl, 3-Methoxyphenyl Solubility-enhanced analogues
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA 461.27 Fluorobenzoyl, Hydroxyphenyl Metabolic stability
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol 299.16 Bromopyrimidine Enhanced van der Waals interactions

*Estimated based on structural similarity to compounds.

Key Findings and Implications

  • Electron-Withdrawing Groups : Chlorothiophene and fluorobenzoyl substituents enhance target binding but differ in metabolic stability and synthetic complexity.
  • Hydrophilicity: The furan-ethanol moiety balances lipophilicity, whereas methoxy or pyrimidine groups offer alternative solubility profiles.
  • Synthetic Feasibility : Chloroacetyl chloride-based acylation () is a common pathway, but thiophene incorporation requires specialized reagents.

Biological Activity

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride, often referred to as CTET, is a compound derived from piperazine and thiophene scaffolds. This compound has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antidepressant effects. This article reviews the current understanding of its biological activity based on various studies.

CTET has the following chemical properties:

PropertyValue
Molecular FormulaC14H15ClN4O2S
Molecular Weight340.79 g/mol
CAS Number681159-90-0
Melting Point182-184 °C
SolubilitySparingly soluble in water

Antitumor Activity

CTET has demonstrated significant antitumor activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of the caspase pathway. For instance, a study on human breast cancer cells showed that CTET treatment led to a marked increase in caspase-3 activity, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

CTET exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α (TNF-α). In vitro studies have shown that CTET can significantly reduce the levels of these cytokines in activated macrophages, indicating its potential for treating inflammatory diseases .

Antidepressant Effects

Research has also highlighted the antidepressant effects of CTET. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. In animal models of depression, CTET administration resulted in improved behavioral outcomes comparable to established antidepressants .

The mechanisms underlying the biological activities of CTET involve multiple pathways:

  • Caspase Activation : Induction of apoptosis through caspase activation.
  • Cytokine Inhibition : Suppression of pro-inflammatory cytokines.
  • Neurotransmitter Modulation : Alteration of serotonin and norepinephrine levels.

Case Studies

Several case studies have explored the efficacy of CTET:

  • Breast Cancer Study : In a controlled environment, CTET was administered to MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM, showcasing its potent antitumor activity .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), CTET treatment resulted in a 50% reduction in TNF-α levels compared to untreated controls .

Toxicity and Safety

CTET exhibits low toxicity profiles in both in vitro and in vivo studies. The LD50 value is reported to be greater than 2000 mg/kg in mice, indicating low acute toxicity. Furthermore, no mutagenic or genotoxic effects have been observed during various toxicity assessments .

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